
6-(Azetidin-1-yl)pyridin-3-amine
Overview
Description
6-(Azetidin-1-yl)pyridin-3-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)pyridin-3-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the azetidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
6-(Azetidin-1-yl)pyridin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the pyridine ring’s aromaticity contributes to its stability and reactivity . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring similar to the azetidine ring in 6-(Azetidin-1-yl)pyridin-3-amine.
Pyridine: A six-membered nitrogen-containing aromatic ring similar to the pyridine ring in this compound.
Oxetane: A four-membered oxygen-containing ring that shares some structural similarities with azetidine.
Uniqueness
This compound is unique due to the combination of the azetidine and pyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Biological Activity
6-(Azetidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure combining an azetidine ring with a pyridine moiety. Its molecular formula is C₆H₈Cl₃N₃, and it has a molecular weight of approximately 258.58 g/mol. The presence of nitrogen-containing heterocycles contributes to its reactivity and potential biological activity.
Research indicates that this compound may interact with various biological targets, influencing cellular pathways related to inflammation, cancer, and neuropharmacology. Its mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly affecting α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection .
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce pro-inflammatory cytokine production:
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 200 | 80 |
IL-6 | 150 | 60 |
These results suggest that this compound may be beneficial in managing inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
This indicates potential applications in treating infections caused by resistant bacteria .
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of related compounds, providing insights into the biological activity of this compound:
- Nicotinic Receptor Studies : Research on analogs revealed high potency and selectivity for α4β2-nAChRs, suggesting implications for treating cognitive disorders such as ADHD .
- Anticancer Mechanisms : Studies indicated that compounds with similar structures could induce mitochondrial dysfunction in cancer cells, leading to apoptosis .
- Inflammation Pathways : Investigations into the compound's effects on COX enzymes highlighted its potential role in reducing inflammation through selective inhibition .
Properties
IUPAC Name |
6-(azetidin-1-yl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJOZVHJEPMZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304922 | |
Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045335-18-9 | |
Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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